molecular formula C15H19N3O4S2 B2822317 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide CAS No. 1214004-83-7

1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide

Cat. No.: B2822317
CAS No.: 1214004-83-7
M. Wt: 369.45
InChI Key: GYLHDKKLQMMNED-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a methanesulfonyl-substituted piperidine carboxamide. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of potential therapeutic agents for neurodegenerative and infectious diseases. The benzothiazole pharmacophore is a privileged scaffold in central nervous system (CNS) drug discovery, known for its diverse biological activities. Scientific literature indicates that benzothiazole derivatives exhibit a broad spectrum of pharmacological properties, including acetylcholinesterase (AChE) inhibitory action, anti-β-amyloid aggregation capability, and neuroprotective effects . Furthermore, analogous compounds have demonstrated potential as inhibitors for viral targets, such as the SARS-CoV-2 3C-like protease, highlighting the utility of this chemotype in antiviral research . The compound's structure, which incorporates a methoxybenzothiazole moiety, is designed to optimize properties such as target binding affinity and bioavailability. It is supplied strictly for non-human research applications. Researchers exploring multifunctional ligands for complex diseases or novel antiviral agents will find this compound a valuable chemical tool for in vitro biochemical and cell-based assays.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-22-10-6-7-11-13(9-10)23-15(16-11)17-14(19)12-5-3-4-8-18(12)24(2,20)21/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLHDKKLQMMNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Amidation: The final step involves the formation of the carboxamide group by reacting the sulfonylated piperidine derivative with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Secondary amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alzheimer's Disease Treatment

Recent studies have highlighted the potential of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide as a multifunctional agent against Alzheimer's disease. This compound exhibits several key properties that make it a candidate for further research:

  • Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of AChE can enhance cholinergic function, which is often impaired in Alzheimer's patients .
  • Amyloid Beta Aggregation : It has demonstrated the ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. The compound's interactions with Aβ have been confirmed through molecular docking studies and in vitro assays .
  • Neuroprotection and Memory Enhancement : In vivo studies have indicated that this compound can protect neuronal cells from oxidative stress and improve cognitive functions in animal models of Alzheimer's disease. For instance, it has shown efficacy in reversing scopolamine-induced cognitive deficits in mice .

Synthesis and Derivative Development

The synthesis of this compound has been optimized for efficiency and yield. Researchers have created various derivatives to enhance its pharmacological profile. These derivatives often retain the core structure while modifying functional groups to improve solubility, bioavailability, and specificity towards biological targets .

Case Studies

Study ReferenceKey Findings
Developed multifunctional benzothiazole-piperazine hybrids targeting Alzheimer’s disease; compound 12 showed strong AChE inhibition (IC50 = 2.31 μM) and neuroprotective properties.
Evaluated the binding interactions of compound 12 with Aβ peptides; demonstrated effective inhibition of Aβ aggregation through both hydrophobic and hydrogen bonding interactions.
Confirmed low cytotoxicity of compound 12 on neuronal cell lines and its ability to enhance memory performance in animal models; supports further development as a therapeutic agent for Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with proteins involved in cell cycle regulation, apoptosis, and signal transduction. For example, it may activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.

    Pathways Involved: The compound can modulate key signaling pathways such as the mitochondrial-dependent apoptosis pathway, leading to changes in the expression of proteins like Bcl-2, Bax, and caspases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Basicity

highlights the impact of N-substituents (alkyl, amide, sulfonamide) on piperidine derivatives. Compared to alkylamines (e.g., 1-(2,2,2-trifluoroethyl)piperidine) or amides (e.g., 1-(trifluoroacetyl)piperidine), sulfonamides like the target compound exhibit distinct conformational preferences due to the electron-withdrawing nature of the sulfonyl group. This reduces the basicity of the piperidine nitrogen, stabilizing planar conformations and enhancing hydrogen-bond acceptor capacity .

Structural Analogs with Benzothiazole Cores

Compound A : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()

  • Substituents : Adamantyl (bulky lipophilic group) vs. methanesulfonyl (polar sulfonamide).
  • Structural Features : The adamantyl group occupies a gauche position relative to the acetamide core, while the benzothiazole-methoxy group maintains planarity.
  • Intermolecular Interactions : Forms N–H···N hydrogen-bonded dimers and C–H···O/S···S interactions in the crystal lattice, promoting tight packing .

Compound B : (2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide ()

  • Substituents : Benzenesulfonyl (aromatic sulfonamide) vs. methanesulfonyl (smaller aliphatic sulfonamide).
  • Impact: The benzenesulfonyl group increases molecular weight (C22H23N3O4S2 vs.
Crystallographic and Electronic Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight Key Features
Target Compound C15H19N3O4S2 Methanesulfonyl, 6-methoxy-BTZ 393.46 g/mol Compact sulfonamide; planar benzothiazole; moderate lipophilicity
Compound A (Adamantyl analog) C20H24N2O2S Adamantyl, 6-methoxy-BTZ 380.48 g/mol Bulky adamantyl; hydrogen-bonded dimers; S···S interactions
Compound B (Benzenesulfonyl analog) C22H23N3O4S2 Benzenesulfonyl, 4-methoxy-thiazole 481.56 g/mol Aromatic sulfonamide; higher lipophilicity; potential π-π stacking

Key Observations :

  • Methanesulfonyl vs.
  • Adamantyl vs. Sulfonamide : Compound A’s adamantyl group enhances steric bulk but lacks the hydrogen-bonding versatility of the sulfonamide group, likely reducing polar interactions in biological systems .

Research Findings and Implications

  • Conformational Stability : The methanesulfonyl group in the target compound likely enforces a rigid piperidine conformation, as seen in sulfonamide derivatives (), which could enhance binding specificity in enzyme targets .
  • Crystal Packing : Unlike Compound A’s S···S interactions and hydrogen-bonded ribbons, the target compound may exhibit different packing motifs due to its smaller sulfonamide and absence of adamantyl steric effects .

Biological Activity

1-Methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)piperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O3S2
  • Molecular Weight : 298.38 g/mol

This compound features a piperidine ring substituted with a methanesulfonyl group and a benzothiazole moiety that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methanesulfonamide group may facilitate binding to enzymes or receptors involved in various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammatory processes.
  • Modulation of Neurotransmitter Systems : It may affect neurotransmitter levels by inhibiting acetylcholinesterase (AChE), potentially benefiting cognitive function and providing neuroprotective effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth, which suggests potential use as an antimicrobial agent.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory therapy. In vitro studies have shown reduced production of pro-inflammatory cytokines when cells are treated with this compound.

Anticancer Properties

Research into the anticancer effects of benzothiazole derivatives indicates that these compounds can induce apoptosis in cancer cells. Preliminary studies on this specific compound have shown promising results in inhibiting cell proliferation in various cancer lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential applications of this compound:

StudyFindings
MDPI Study Investigated structural modifications leading to enhanced AChE inhibition and neuroprotection; similar compounds showed significant activity against Alzheimer’s disease models.
ResearchGate Publication Reported low toxicity and protective effects against H₂O₂-induced neurotoxicity in cell cultures, indicating potential neuroprotective applications.
Science.gov Review Summarized the pharmacological activities of pyrazole derivatives, highlighting their role in anticancer therapy; these findings support further exploration into related benzothiazole compounds.

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?

Methodological Answer:

  • Reaction Optimization : Use polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol) and catalysts like piperidine to enhance reaction efficiency .
  • Stepwise Synthesis : Employ multi-step protocols, including nucleophilic substitution and coupling reactions, with inert atmospheres to prevent degradation .
  • Purification : Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity. Monitor purity using HPLC or TLC .

Q. What analytical techniques are most effective for confirming structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify aromatic protons (6-methoxybenzothiazole) and aliphatic signals (piperidine) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 398.48 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl, carboxamide) via characteristic absorption bands .

Q. What strategies address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:water mixtures or cyclodextrin-based solubilizers for in vitro assays.
  • Empirical Testing : Determine solubility thresholds using molarity calculators and iterative dilution in buffers .
  • Formulation Optimization : Explore salt formation (e.g., hydrochloride) to enhance aqueous solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically explore the pharmacophore?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs by altering the methoxy group on the benzothiazole ring or the piperidine sulfonyl moiety to assess activity changes .
  • In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7, A549) using cytotoxicity assays (MTT or SRB) to identify key structural contributors .
  • Molecular Docking : Map interactions with hypothesized targets (e.g., kinase enzymes) to prioritize derivatives .

Q. What in silico approaches predict target binding modes and ADMET properties?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding affinities with targets like tubulin or topoisomerases .
  • QSAR Modeling : Train models on physicochemical descriptors (logP, polar surface area) to predict absorption and toxicity .
  • MD Simulations : Simulate ligand-protein stability over 100-ns trajectories to validate binding poses .

Q. How should researchers resolve contradictions in spectral data during structural validation?

Methodological Answer:

  • Deuterated Solvents : Re-run NMR in DMSO-d6_6 or CDCl3_3 to eliminate solvent-shift artifacts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .
  • Comparative Analysis : Cross-reference with published spectra of structurally related benzothiazole derivatives .

Q. What considerations are critical when designing in vivo efficacy studies for anticancer applications?

Methodological Answer:

  • Animal Models : Use xenograft models (e.g., nude mice with implanted tumors) to evaluate tumor growth inhibition .
  • Dosing Regimens : Optimize pharmacokinetics (PK) via IV/oral administration, measuring plasma half-life and bioavailability .
  • Toxicology Profiling : Assess liver/kidney function markers (ALT, creatinine) and histopathology post-treatment .

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